molecular formula C27H22ClN3O2S B11675442 3-(4-chlorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one

3-(4-chlorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11675442
M. Wt: 488.0 g/mol
InChI Key: NKYARRSVNCKYIZ-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, methoxy, and pyridinylsulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Methoxy Group: The methoxy group can be introduced through nucleophilic substitution reactions using methoxy-containing reagents.

    Incorporation of the Pyridinylsulfanyl Group: The pyridinylsulfanyl group can be attached through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It exhibits biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s therapeutic potential is being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects.

Comparison with Similar Compounds

Similar compounds to 3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE include other quinazolinone derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 4-CHLORO-2-(4-METHOXY-3-(PYRIDIN-2-YLSULFANYL)PHENYL)QUINAZOLIN-4-ONE
  • 3-(4-CHLOROPHENYL)-2-(4-METHOXY-3-(PYRIDIN-2-YLSULFANYL)PHENYL)QUINAZOLIN-4-ONE

The uniqueness of 3-(4-CHLOROPHENYL)-2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C27H22ClN3O2S

Molecular Weight

488.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H22ClN3O2S/c1-33-24-14-9-18(16-19(24)17-34-25-8-4-5-15-29-25)26-30-23-7-3-2-6-22(23)27(32)31(26)21-12-10-20(28)11-13-21/h2-16,26,30H,17H2,1H3

InChI Key

NKYARRSVNCKYIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)CSC5=CC=CC=N5

Origin of Product

United States

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